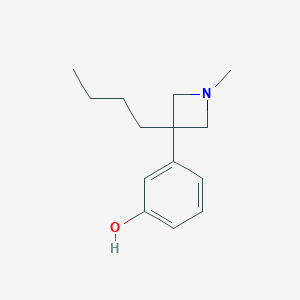
3-(3-butyl-1-methylazetidin-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-butyl-1-methylazetidin-3-yl)phenol is a chemical compound characterized by the presence of a phenol group attached to a 3-(3-butyl-1-methyl-3-azetidinyl) moiety. This compound is part of the azetidine family, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their presence in various natural products and pharmaceutical agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-butyl-1-methylazetidin-3-yl)phenol typically involves the preparation of azetidine intermediates. One common method involves the strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials. This intermediate can then be functionalized to introduce the phenol group .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as gas chromatography can be employed to analyze and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-butyl-1-methylazetidin-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Quinones derived from this compound can be reduced back to phenols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of Lewis acids.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(3-butyl-1-methylazetidin-3-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-butyl-1-methylazetidin-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds and participate in various chemical interactions, while the azetidine moiety can interact with biological receptors or enzymes. These interactions can modulate biological pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
- Phenol, 3-methyl-
- Phenol, 3-butyl-
- Phenol, 3-(1-methyl-3-azetidinyl)-
Comparison: 3-(3-butyl-1-methylazetidin-3-yl)phenol is unique due to the presence of both a butyl group and an azetidine moiety. This combination imparts distinct chemical and biological properties compared to other phenol derivatives. The azetidine ring adds rigidity and potential biological activity, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
17184-86-0 |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
3-(3-butyl-1-methylazetidin-3-yl)phenol |
InChI |
InChI=1S/C14H21NO/c1-3-4-8-14(10-15(2)11-14)12-6-5-7-13(16)9-12/h5-7,9,16H,3-4,8,10-11H2,1-2H3 |
Clave InChI |
NNUPXSAVUSYJJR-UHFFFAOYSA-N |
SMILES |
CCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
SMILES canónico |
CCCCC1(CN(C1)C)C2=CC(=CC=C2)O |
Key on ui other cas no. |
17184-86-0 |
Sinónimos |
3-(3-Butyl-1-methylazetidin-3-yl)phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)
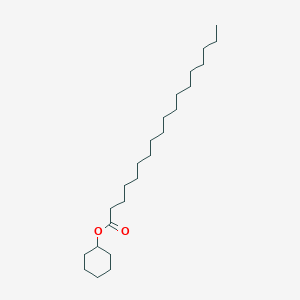
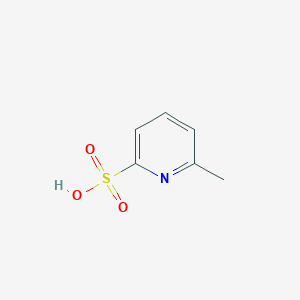
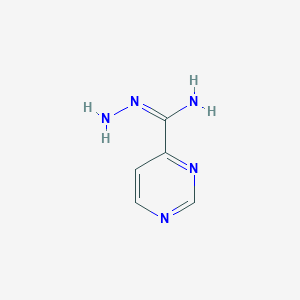
![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)
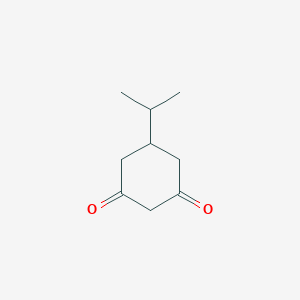
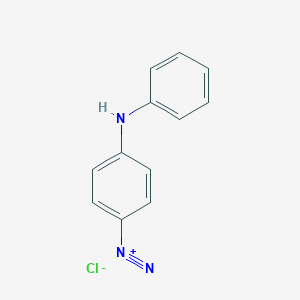
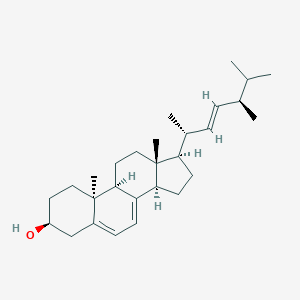
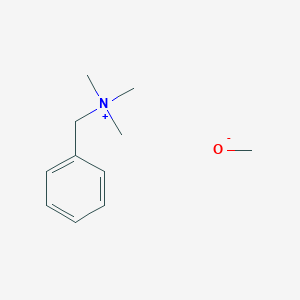
![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)
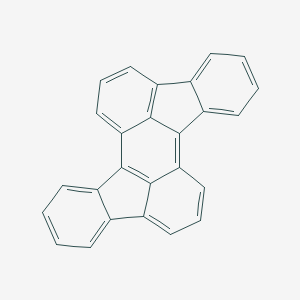
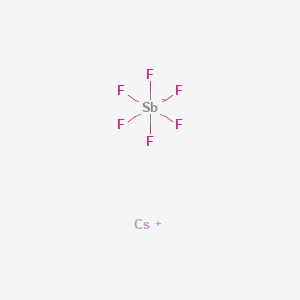
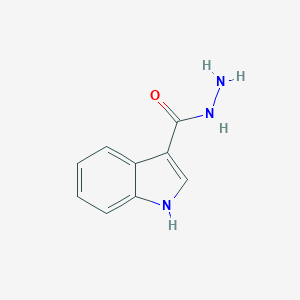
![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)
